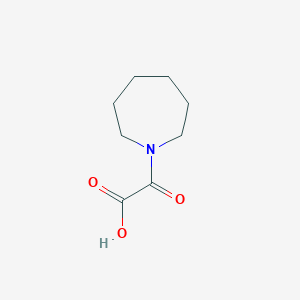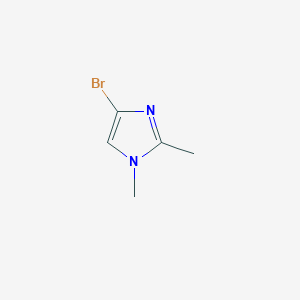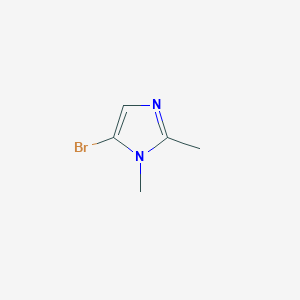
tert-Butyloxycarbonyl-3-Cyclohexyl-L-Alaninmethylester
Übersicht
Beschreibung
Boc-3-cyclohexyl-L-alanine methyl ester is a derivative of an amino acid protected by a t-butoxycarbonyl (Boc) group. While the provided papers do not directly discuss Boc-3-cyclohexyl-L-alanine methyl ester, they do provide insights into similar compounds. For instance, the first paper discusses a dipeptide that includes a Boc-protected alanine, which is relevant to understanding the properties and behavior of Boc-protected amino acids in general .
Synthesis Analysis
The synthesis of Boc-protected amino acid derivatives is not directly covered in the provided papers. However, the second paper describes the synthesis of (R)-Boc-2-methylproline, which is synthesized from alanine benzyl ester hydrochloride with good yield and excellent stereochemical control . This process involves a modification of a previously described method and is efficient as it requires no chromatography. This information is useful for understanding the synthesis of Boc-protected amino acid derivatives, as similar methods may be applicable.
Molecular Structure Analysis
The crystal structure of a related compound, N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester, is detailed in the first paper. It crystallizes in an orthorhombic space group and the molecules are packed in a parallel-pleated sheet arrangement, stabilized by N–H···O hydrogen bonds . This information provides insight into the potential molecular structure and intermolecular interactions of Boc-protected amino acid esters.
Chemical Reactions Analysis
The papers provided do not discuss chemical reactions specific to Boc-3-cyclohexyl-L-alanine methyl ester. However, the synthesis of (R)-Boc-2-methylproline mentioned in the second paper involves a series of chemical reactions that lead to the production of veliparib, a poly(ADP-ribose) polymerase inhibitor . This suggests that Boc-protected amino acid derivatives can be intermediates in the synthesis of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-3-cyclohexyl-L-alanine methyl ester are not directly reported in the provided papers. Nonetheless, the crystal structure analysis of a similar Boc-protected dipeptide can give clues about the physical properties such as solubility and stability, as the presence of hydrogen bonds and the crystalline form can influence these properties. The chemical properties can be inferred from the synthesis paper , where the Boc group is used to protect the amino acid during the synthesis, indicating its role in protecting reactive sites and its stability under certain conditions.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
tert-Butyloxycarbonyl-3-Cyclohexyl-L-Alaninmethylester: wird häufig im Bereich der Peptidsynthese eingesetzt . Seine Hauptfunktion besteht darin, die Aminogruppe während des Syntheseprozesses zu schützen, wodurch die selektive Bildung von Peptidbindungen ohne unerwünschte Nebenreaktionen ermöglicht wird. Die Boc-Gruppe ist besonders nützlich, da sie unter milden sauren Bedingungen entfernt werden kann, was für die Synthese empfindlicher Peptidsequenzen von Vorteil ist.
Pharmazeutische Zwischenprodukte
Als Zwischenprodukt spielt This compound eine entscheidende Rolle bei der Entwicklung von Pharmazeutika. Es wird verwendet, um komplexere Moleküle zu erzeugen, die als Wirkstoffe in Arzneimitteln dienen. Seine Struktur ist entscheidend für die Synthese von Verbindungen, die möglicherweise therapeutische Wirkungen gegen verschiedene Krankheiten haben.
Agrochemische Forschung
In der agrochemischen Forschung dient This compound als Zwischenprodukt für die Entwicklung neuer Verbindungen, die als Pestizide oder Herbizide eingesetzt werden können . Seine Cyclohexylgruppe kann bestimmte Eigenschaften verleihen, die für diese Anwendungen vorteilhaft sind, wie z. B. erhöhte Stabilität oder Spezifität für Zielorganismen.
Organische Synthese
This compound: wird auch in breiteren Anwendungen der organischen Synthese eingesetzt. Es kann in eine Vielzahl von organischen Molekülen eingebaut werden, wodurch sich möglicherweise deren physikalische und chemische Eigenschaften ändern. Dies macht es zu einem wertvollen Werkzeug für Chemiker, die neue organische Verbindungen mit gewünschten Eigenschaften entwerfen und synthetisieren möchten.
Materialwissenschaften
In den Materialwissenschaften könnte This compound verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern. Durch Anbringen dieser Verbindung an Polymeren oder anderen Oberflächen können Forscher die Art und Weise verändern, wie diese Materialien mit ihrer Umgebung interagieren, was für die Herstellung von Spezialbeschichtungen oder Additiven unerlässlich ist.
Biochemische Studien
This compound: ist in biochemischen Studien relevant, in denen es möglicherweise verwendet wird, um natürliche biologische Prozesse zu imitieren oder zu stören. Beispielsweise könnte es verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, indem es als Analogon von natürlichen Aminosäuren oder Peptiden wirkt.
Arzneimittelresistente Bakterien
Derivate von This compound haben sich als vielversprechend für die Bekämpfung von arzneimittelresistenten Bakterien erwiesen . Diese Derivate können so konzipiert werden, dass sie bestimmte Bakterienstämme angreifen, was eine neue Möglichkeit für die Entwicklung von Antibiotika bietet.
Diabetesbehandlung
Einige Derivate von This compound wirken als Dipeptidylpeptidase-IV-Inhibitoren . Dies ist wichtig für die Diabetesbehandlung, da diese Inhibitoren das Inkretin-Hormon regulieren können, das wiederum den Blutzuckerspiegel kontrolliert. Solche Anwendungen stehen im Vordergrund der Diabetesforschung und -therapie.
Safety and Hazards
Zukünftige Richtungen
“Boc-3-cyclohexyl-L-alanine methyl ester” has potential applications in the medical field. It has been used in the preparation of 6-hydrazinopurine 2’-Me ribonucleosides and their 5’-monophosphate analogs as hepatitis C virus inhibitor prodrugs . Its derivatives can also act as dipeptidyl peptidase-IV inhibitor, which can be used for the treatment or prevention of diabetes .
Eigenschaften
IUPAC Name |
methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALUXMVPGFKLAM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427029 | |
| Record name | Boc-Cha-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98105-41-0 | |
| Record name | Boc-Cha-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)


![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)







